1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluoromethyl group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate starting materials such as 2-(difluoromethyl)benzene and 5-(methylthio)benzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and methylthio groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one
- 1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-5-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-10(14)9-6-7(15-2)4-5-8(9)11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
FUCOJYGXHQRROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)C(F)F |
Origin of Product |
United States |
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